molecular formula C26H21ClN4O4 B12047458 3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid CAS No. 478250-37-2

3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid

Cat. No.: B12047458
CAS No.: 478250-37-2
M. Wt: 488.9 g/mol
InChI Key: WSRFEIHFPCYUNG-UHFFFAOYSA-N
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Description

3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intense coloration. The compound’s structure includes a diazenyl group, a hydroxynaphthalene moiety, and a dimethylaminobenzoic acid group, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-hydroxynaphthalene-2-carboxylic acid under alkaline conditions to form the azo compound.

    Amidation: The resulting azo compound is then reacted with 4-(dimethylamino)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of similar azo compounds can effectively inhibit the growth of leukemia cells by targeting the MEK/ERK signaling pathway, which is often dysregulated in cancers .

Antimicrobial Properties

Research on azo compounds indicates their potential as antimicrobial agents. The presence of the hydrazinylidene group may enhance the interaction with bacterial membranes, leading to increased efficacy against various bacterial strains. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Photodynamic Therapy

Due to its structural characteristics, this compound may be suitable for photodynamic therapy (PDT), where light-sensitive compounds are activated by light to produce reactive oxygen species that can kill cancer cells. The naphthalene moiety is particularly advantageous for such applications due to its ability to absorb light effectively .

Biological Imaging

The compound's unique structure may also allow it to be used in biological imaging techniques. Azo compounds are known for their ability to undergo reversible transformations under light exposure, making them suitable for applications in fluorescence imaging .

Case Study 1: Anticancer Efficacy

In a study published by Otava Chemicals, a related compound demonstrated significant growth inhibition in acute biphenotypic leukemia cell lines at low concentrations (0.3 µM and 1.2 µM). The mechanism involved down-regulation of phospho-ERK1/2 levels, indicating a potential pathway for therapeutic intervention using similar azo compounds .

Case Study 2: Antimicrobial Activity

A study involving azo derivatives showed that they exhibited varying degrees of antibacterial activity against multiple strains, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the azo structure could enhance potency, suggesting avenues for further research into the optimization of these compounds for clinical use .

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it absorbs light and generates reactive oxygen species that can damage cellular components, leading to cell death. The molecular targets include cellular membranes and DNA, and the pathways involved are related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-chlorophenyl)diazenyl]phenol: Similar in structure but lacks the hydroxynaphthalene and dimethylaminobenzoic acid groups.

    1-hydroxy-2-naphthoic acid: Contains the hydroxynaphthalene moiety but lacks the diazenyl and dimethylaminobenzoic acid groups.

    4-(dimethylamino)benzoic acid: Contains the dimethylaminobenzoic acid group but lacks the diazenyl and hydroxynaphthalene moieties.

Uniqueness

3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Properties

CAS No.

478250-37-2

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

3-[[4-[(4-chlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C26H21ClN4O4/c1-31(2)23-12-7-15(26(34)35)13-22(23)28-25(33)20-14-21(18-5-3-4-6-19(18)24(20)32)30-29-17-10-8-16(27)9-11-17/h3-14,32H,1-2H3,(H,28,33)(H,34,35)

InChI Key

WSRFEIHFPCYUNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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